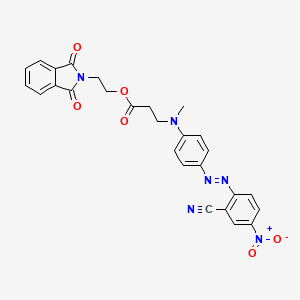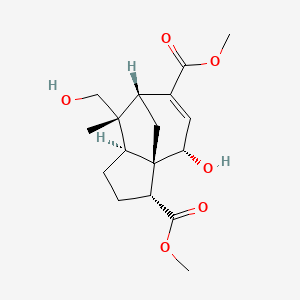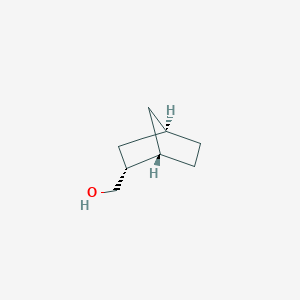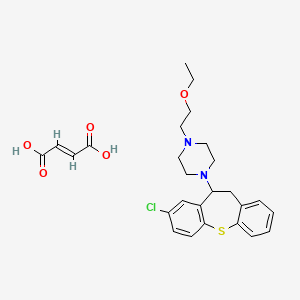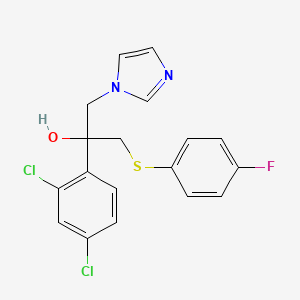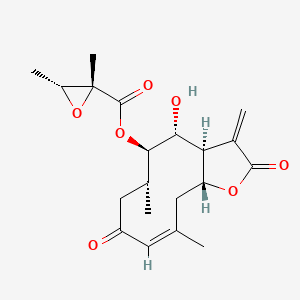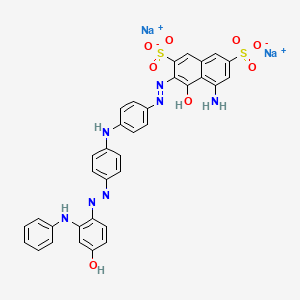
5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound known for its vibrant color properties. This compound is often used in dyeing processes due to its ability to produce vivid and stable colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aniline derivatives, followed by coupling with naphthalene derivatives under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it is used as a staining agent for various biological specimens due to its strong color properties.
Medicine
In medicine, the compound is explored for its potential use in diagnostic imaging and as a marker in certain biochemical assays.
Industry
Industrially, it is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various functional groups in the compound that interact with light. The pathways involved include electronic transitions within the molecule that result in the absorption of light at specific wavelengths.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
- 4-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid
Uniqueness
The uniqueness of 5-Amino-3-((4-((4-((2-anilino-4-hydroxyphenyl)azo)phenyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt lies in its specific structural arrangement, which imparts distinct color properties and reactivity compared to similar compounds.
Properties
CAS No. |
83232-40-0 |
|---|---|
Molecular Formula |
C34H25N7Na2O8S2 |
Molecular Weight |
769.7 g/mol |
IUPAC Name |
disodium;5-amino-3-[[4-[4-[(2-anilino-4-hydroxyphenyl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N7O8S2.2Na/c35-28-19-27(50(44,45)46)16-20-17-31(51(47,48)49)33(34(43)32(20)28)41-39-25-12-8-23(9-13-25)36-22-6-10-24(11-7-22)38-40-29-15-14-26(42)18-30(29)37-21-4-2-1-3-5-21;;/h1-19,36-37,42-43H,35H2,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
GITWDHOJAXPCJQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)NC4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



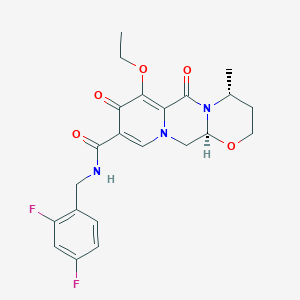
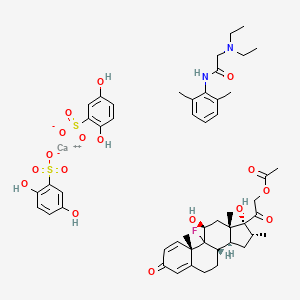
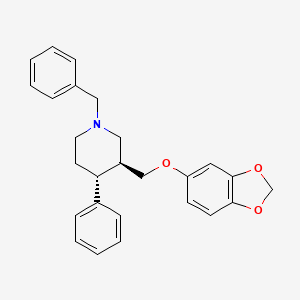

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
